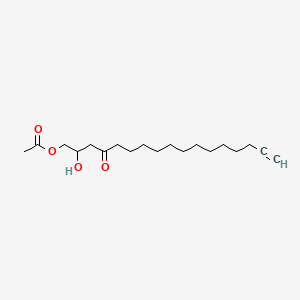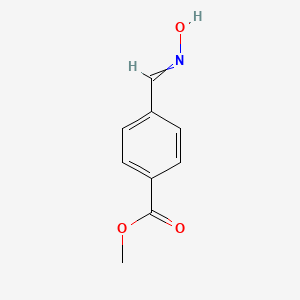
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid
Descripción general
Descripción
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid, commonly referred to as CMPA, is a naturally occurring organic compound found in plants, animals, and bacteria. It is a derivative of the amino acid tyrosine, and is often used as a precursor for the synthesis of other compounds. CMPA is a versatile compound and has been used in a variety of scientific applications, including drug synthesis, medical imaging, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Kotteswaran, Pandian, and Ramasamy (2016) synthesized 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, providing insights into its structural properties using NMR and FTIR techniques. This research is foundational for understanding the chemical properties and potential applications of such compounds (Kotteswaran, Pandian, & Ramasamy, 2016).
Crystal Structure and Interactions
- Venkatesan et al. (2016) conducted a comprehensive study on the crystal structure of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, using X-ray crystallography. This research is crucial for understanding the molecular interactions and stability of similar compounds (Venkatesan et al., 2016).
Electronic and Thermal Properties
- The electronic properties, including UV-visible absorption spectroscopy and cyclic voltammetric analysis, of 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid were explored by Kotteswaran, Pandian, and Ramasamy (2016), providing a basis for potential electronic and optoelectronic applications (Kotteswaran, Pandian, & Ramasamy, 2016).
Antioxidant Properties
- Kong et al. (2004) investigated the radical-scavenging activity of hydroxycinnamic acid derivatives, which include compounds structurally related to 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid. This research highlights the potential of these compounds in antioxidant applications (Kong et al., 2004).
Potential in Corrosion Inhibition
- Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, on copper corrosion inhibition. This research opens avenues for the use of these compounds in industrial applications, particularly in corrosion protection (Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
- Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide, to study their optical properties and mechanofluorochromic behavior. This research is significant for potential applications in optical materials and sensors (Song et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Result of Action
It has been used in the synthesis of dye-sensitized solar cells (dsscs), where it acts as a sensitizer .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid . For instance, it is recommended to store the compound at room temperature .
Propiedades
IUPAC Name |
2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-10-5-7(2-3-9(10)13)4-8(6-12)11(14)15/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHMEVXDNSXEME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399193 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72791-61-8 | |
| Record name | 2-Propenoic acid, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















